molecular formula C18H22FNO2 B239730 2-({2-[(4-Fluorobenzyl)oxy]benzyl}amino)-1-butanol

2-({2-[(4-Fluorobenzyl)oxy]benzyl}amino)-1-butanol

Cat. No. B239730
M. Wt: 303.4 g/mol
InChI Key: YQSQFDLICQVDOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({2-[(4-Fluorobenzyl)oxy]benzyl}amino)-1-butanol, also known as FTY720 or fingolimod, is a synthetic immunomodulatory drug that has been approved for the treatment of multiple sclerosis (MS) and is currently undergoing clinical trials for other autoimmune diseases. FTY720 has been shown to be effective in reducing the frequency and severity of relapses in MS patients, and it is believed to work by modulating the immune system's response to inflammation.

Mechanism of Action

2-({2-[(4-Fluorobenzyl)oxy]benzyl}amino)-1-butanol works by binding to sphingosine-1-phosphate (S1P) receptors, which are found on the surface of immune cells. By binding to these receptors, this compound prevents immune cells from leaving lymph nodes and entering the bloodstream, where they can cause inflammation. This reduces the number of immune cells that are able to reach the central nervous system, where they can cause damage in MS patients.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in addition to its immunomodulatory properties. It has been shown to reduce oxidative stress, promote neuroprotection, and improve blood-brain barrier function. This compound has also been shown to have anti-fibrotic effects, which may have implications for the treatment of liver and lung fibrosis.

Advantages and Limitations for Lab Experiments

2-({2-[(4-Fluorobenzyl)oxy]benzyl}amino)-1-butanol has several advantages for use in lab experiments, including its well-characterized mechanism of action and its ability to modulate the immune system. However, this compound has some limitations, including its potential toxicity at high doses and its effects on other cell types besides immune cells.

Future Directions

There are several areas of future research for 2-({2-[(4-Fluorobenzyl)oxy]benzyl}amino)-1-butanol. One area of interest is the potential use of this compound in combination with other drugs for the treatment of autoimmune diseases. Another area of interest is the development of new formulations of this compound that can be administered orally, as the current formulation requires injection. Additionally, there is ongoing research into the potential use of this compound for the treatment of other diseases, such as cancer and cardiovascular disease.

Synthesis Methods

The synthesis of 2-({2-[(4-Fluorobenzyl)oxy]benzyl}amino)-1-butanol involves several steps, including the coupling of 4-fluorobenzyl alcohol with 2-(benzyloxycarbonylamino)-1-butanol, followed by deprotection and coupling with 2-(benzyloxycarbonylamino)-4-methoxybenzyl alcohol. The resulting compound is then deprotected and coupled with 2-(benzyloxycarbonylamino)-4-hydroxybenzyl alcohol, followed by deprotection to yield this compound.

Scientific Research Applications

2-({2-[(4-Fluorobenzyl)oxy]benzyl}amino)-1-butanol has been extensively studied for its potential applications in the treatment of autoimmune diseases, including MS, rheumatoid arthritis, and inflammatory bowel disease. In MS, this compound has been shown to reduce the number of relapses and slow the progression of disability. In rheumatoid arthritis, this compound has been shown to reduce inflammation and joint damage. Inflammatory bowel disease, this compound has been shown to reduce inflammation and improve clinical symptoms.

properties

Molecular Formula

C18H22FNO2

Molecular Weight

303.4 g/mol

IUPAC Name

2-[[2-[(4-fluorophenyl)methoxy]phenyl]methylamino]butan-1-ol

InChI

InChI=1S/C18H22FNO2/c1-2-17(12-21)20-11-15-5-3-4-6-18(15)22-13-14-7-9-16(19)10-8-14/h3-10,17,20-21H,2,11-13H2,1H3

InChI Key

YQSQFDLICQVDOZ-UHFFFAOYSA-N

SMILES

CCC(CO)NCC1=CC=CC=C1OCC2=CC=C(C=C2)F

Canonical SMILES

CCC(CO)NCC1=CC=CC=C1OCC2=CC=C(C=C2)F

Origin of Product

United States

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